5,6,7,8-Tetrahydro-2-hydrazino-4-(trifluoromethyl)quinazoline
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Overview
Description
5,6,7,8-Tetrahydro-2-hydrazino-4-(trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral properties . The presence of a trifluoromethyl group and a hydrazino moiety in this compound enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-2-hydrazino-4-(trifluoromethyl)quinazoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from commercially available reagents, the compound can be synthesized through a series of steps involving condensation, cyclization, and functional group transformations .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-2-hydrazino-4-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can be performed to modify the hydrazino group, potentially leading to different hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various hydrazine derivatives .
Scientific Research Applications
5,6,7,8-Tetrahydro-2-hydrazino-4-(trifluoromethyl)quinazoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-2-hydrazino-4-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group enhances its lipophilicity, facilitating membrane penetration. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-hydrazinoquinazoline: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
4-(Trifluoromethyl)quinazoline:
Uniqueness
The presence of both the hydrazino and trifluoromethyl groups in 5,6,7,8-Tetrahydro-2-hydrazino-4-(trifluoromethyl)quinazoline makes it unique, offering a combination of reactivity and biological activity that is not found in similar compounds. This dual functionality enhances its potential for diverse applications in scientific research and industry .
Properties
IUPAC Name |
[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N4/c10-9(11,12)7-5-3-1-2-4-6(5)14-8(15-7)16-13/h1-4,13H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOJJIOXHFYUJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)NN)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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